Triptotriterpenic acid B
Overview
Description
Triptotriterpenic acid B is a unique chemical compound with immense potential in scientific research1. It is used in various studies, ranging from medicinal chemistry to drug development1.
Synthesis Analysis
The synthesis of Triptotriterpenic acid B is not explicitly mentioned in the search results. However, it is known that the biotechnological synthesis of similar triterpenoids has been developed23. For instance, betulinic acid, a pentacyclic triterpenoid, has been synthesized using engineered yeasts2.
Molecular Structure Analysis
The molecular structure analysis of Triptotriterpenic acid B is not directly available from the search results. However, the analysis of molecular structures generally involves examining primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes4.
Chemical Reactions Analysis
The specific chemical reactions involving Triptotriterpenic acid B are not detailed in the search results. However, it’s known that chemical reactions in solution can be classified into those where no change in oxidation state occurs and those that are dependent on the combination of ions5.
Physical And Chemical Properties Analysis
The physical and chemical properties of Triptotriterpenic acid B are not directly available from the search results. However, physical properties generally include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change7.
Scientific Research Applications
Isolation and Structural Identification : Triptotriterpenic acid B was isolated from total glucosides of Tripterygium Wilfordii, identified as 3 beta-22 beta-dihydroxy-delta 12-oleanen-29-oic acid, and confirmed through X-ray analysis. Its isolation is significant as it forms the basis for understanding its chemical properties and potential applications (C. P. Zhang, 1989).
Antitumor Properties : Research into the antitumor activities of compounds from Tripterygium wilfordii, which includes triptotriterpenic acid B, revealed strong inhibition against certain cancer cell lines, highlighting its potential as an anticancer agent (Yang Guang-zhong, 2006).
Pharmacological Functions : Studies have shown that triptolide, another compound from Tripterygium wilfordii, possesses a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, antiproliferative, and proapoptotic effects. This research helps to contextualize the broader potential of compounds like triptotriterpenic acid B within the same plant (Qiuyan Liu, 2011).
Hepatotoxicity and Therapeutic Targets : Research indicates that the activation of certain signaling pathways can attenuate the hepatotoxicity of triptolide, another compound closely related to triptotriterpenic acid B. This could have implications for the safer application of triptotriterpenic acid B in therapeutic settings (Jing Yang et al., 2017).
Therapeutic Applications in Inflammatory Diseases : Triptolide, related to triptotriterpenic acid B, has shown potential for treating various inflammatory diseases, indicating a potential area of application for triptotriterpenic acid B as well (K. Yuan et al., 2019).
Safety And Hazards
Future Directions
Triptotriterpenic acid B possesses immense potential in scientific research, particularly in medicinal chemistry and drug development1. However, the specific future directions for this compound are not explicitly mentioned in the search results.
Please note that this information is based on the available search results and may not cover all aspects of Triptotriterpenic acid B. For more detailed information, further research and expert consultation are recommended.
properties
IUPAC Name |
(2R,4R,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGJQZJEYVBJZ-GRFRUCBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptotriterpenic acid B | |
CAS RN |
128301-32-6 | |
Record name | Triptotriterpenic acid B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128301326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.